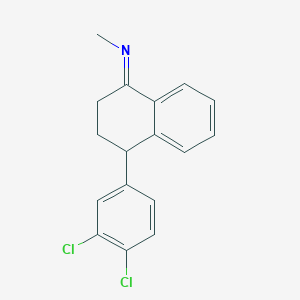

![molecular formula C14H14O4 B1588522 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one CAS No. 99909-62-3](/img/structure/B1588522.png)

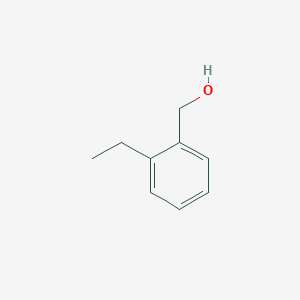

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Übersicht

Beschreibung

“5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one” is a complex organic compound. It is a derivative of furan, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . The experimental NMR data was as follows: 1 H-NMR (600 MHz, CDCl 3) δ 7.11 (d, J = 3.4 Hz, 1H), 6.17 (d, J = 3.4 Hz, 1H), 2.47 – 2.42 (d, J = 1.02 Hz, 3H), 2.40 (s, 3H) .

Chemical Reactions Analysis

The chemical reactions involving this compound could involve processes like protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one has been studied for its reactivity in cycloaddition reactions. One study explored its cycloaddition with 6,6-dimethylfulvene, forming [4+2] and [8+2] cycloadducts under different conditions, which demonstrated its versatility in synthetic chemistry (Yasunami et al., 1992).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel molecular structures. For example, its reaction with DMSD led to the formation of unique sulfonium trifluoromethanesulfonate, demonstrating its potential in creating new chemical entities (Morita et al., 2007).

Development of Charge-Transfer Chromophores

In another study, its ethynylated derivatives were used to create redox-active, intramolecular charge-transfer chromophores. This application is particularly significant in the field of materials science, especially for developing new electronic and photonic materials (Shoji et al., 2011).

Creation of Azulene Derivatives

The compound has also been instrumental in forming azulene derivatives. A study showed that its reaction with malonitrile and other compounds in the presence of sodium ethoxide or t-butyl-amine yielded trisubstituted azulene derivatives, highlighting its role in synthesizing complex heterocyclic structures (Nozoe et al., 1971).

Synthesis of Bicyclic Systems

Additionally, its use in [8+2] cycloaddition reactions with acyclic 1,3-dienes has been reported. This methodology offers a facile route to novel bicyclo ring systems, which could be significant in medicinal chemistry and material science (Nair et al., 1997).

Eigenschaften

IUPAC Name |

methyl 2-oxo-5-propan-2-ylcyclohepta[b]furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8(2)9-5-4-6-11-10(7-9)12(13(15)17-3)14(16)18-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVPKDFNWCKKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=O)OC2=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434964 | |

| Record name | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |

CAS RN |

99909-62-3 | |

| Record name | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

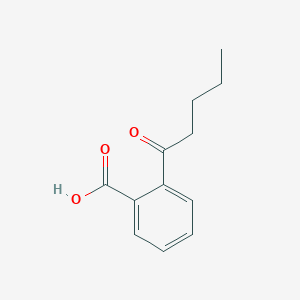

![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)

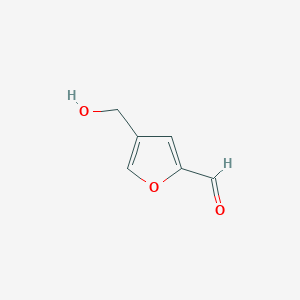

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)

![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)